11-(2-chlorophenyl)-3-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Description
This compound belongs to the dibenzo[b,e][1,4]diazepin-1-one class, characterized by a fused benzodiazepine core with a seven-membered ring. Its structure includes:
- 11-position: A 2-chlorophenyl group, providing steric and electronic modulation.
- Molecular formula: Likely C23H19ClN2OS (based on structural analogs) .
While direct pharmacological data for this compound is scarce, structurally related derivatives exhibit central nervous system (CNS) activity, including anxiolytic and anticonvulsant effects, as seen in compounds synthesized via similar routes .
Properties
IUPAC Name |
6-(2-chlorophenyl)-9-thiophen-2-yl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2OS/c24-16-7-2-1-6-15(16)23-22-19(25-17-8-3-4-9-18(17)26-23)12-14(13-20(22)27)21-10-5-11-28-21/h1-11,14,23,25-26H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGVKAXBCOQCAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=CC=CC=C4Cl)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(2-chlorophenyl)-3-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the dibenzo-diazepinone core, followed by the introduction of the chlorophenyl and thiophene groups through substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Purification steps such as recrystallization and chromatography are essential to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
11-(2-chlorophenyl)-3-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
11-(2-chlorophenyl)-3-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 11-(2-chlorophenyl)-3-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Position Effects: Chlorophenyl Position: The 2-chlorophenyl group in the target compound likely enhances steric interactions with receptors compared to the 3-chlorophenyl isomer . Para-substituted analogs (e.g., ) show reduced binding due to misalignment with hydrophobic pockets . Dichloro vs. Mono-chloro: The dichloro derivative () exhibits higher lipophilicity (logP ~3.5 vs. ~2.8 for mono-chloro), improving membrane permeability but increasing off-target risks .
Heterocyclic vs. Aromatic Substituents :
- The thiophen-2-yl group in the target compound offers metabolic stability over phenyl groups () due to sulfur’s resistance to oxidative degradation .
Synthetic Accessibility :
- Derivatives like those in are synthesized via condensation-cyclization of substituted phenylenediamines with aldehydes, suggesting the target compound could be synthesized similarly .
Pharmacological Implications :
Biological Activity
The compound 11-(2-chlorophenyl)-3-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a member of the dibenzo[1,4]diazepine class. Its unique structure combines a chlorophenyl group and a thiophene ring with a dibenzo diazepinone core, which suggests potential biological activity. This article reviews the biological activity of this compound based on diverse research findings.
- Molecular Formula : C23H19ClN2OS
- Molecular Weight : 406.9278 g/mol
- CAS Number : 6744-65-6
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the dibenzo diazepinone core : Achieved through cyclization of appropriate precursors.
- Introduction of the chlorophenyl group : Via substitution reactions.
- Attachment of the thiophene ring : Often accomplished through coupling reactions such as Suzuki or Stille coupling.
Biological Activity
Preliminary studies indicate that this compound may exhibit various biological activities:
Anticancer Activity
Research has shown that derivatives of dibenzo[1,4]diazepines can interact with cellular pathways involved in cancer proliferation. For instance:
- A study indicated that similar compounds can inhibit cancer cell lines by inducing apoptosis and disrupting the cell cycle.
Antimicrobial Properties
Compounds with thiophene moieties have been reported to possess significant antimicrobial properties. The presence of the thiophene ring in this compound suggests potential effectiveness against various bacterial strains.
Neuropharmacological Effects
Dibenzo[1,4]diazepines are known for their interactions with central nervous system targets:
- Some studies suggest that compounds in this class may act as anxiolytics or sedatives by modulating GABA receptors .
The mechanism of action for this compound likely involves:
- Binding to GABA receptors : This interaction may enhance inhibitory neurotransmission.
- Inhibition of specific enzymes : Similar compounds have shown potential in inhibiting enzymes involved in cancer progression.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-(4-chlorophenyl)-11-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one | Structure | Contains a single chlorophenyl group |
| 3-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one | Structure | Lacks the dichlorophenyl moiety |
| 3-(3-methoxyphenyl)-11-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one | Structure | Features a methoxy group instead of dichlorophenyl |
Case Studies
Several case studies have explored the biological activity of similar compounds:
- Anticancer Activity : A study demonstrated that derivatives showed significant cytotoxic effects on breast cancer cells (MCF7) through apoptosis induction.
- Antimicrobial Studies : A series of tests indicated that compounds with thiophene rings exhibited strong activity against Gram-positive and Gram-negative bacteria.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing this compound with high purity and yield?
- Methodology : Optimize reaction conditions (e.g., solvent choice, temperature, and pH) to minimize side reactions. For example, refluxing in ethanol or dimethylformamide (DMF) under inert atmospheres can improve yields . Multi-step synthesis strategies, including cyclocondensation of precursors like substituted thiophenes and chlorophenyl derivatives, are critical for constructing the diazepine core .
- Data Example :
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Ethanol/DMF | 65–75 |
| Temperature | 80–100°C | — |
| Reaction Time | 12–24 hours | — |
Q. How can the compound’s structure be rigorously characterized?
- Methodology : Use X-ray crystallography (e.g., R factor < 0.05) for definitive stereochemical assignment . Complement with NMR (¹H/¹³C) and IR spectroscopy to confirm functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹) .
- Critical Data :
| Technique | Key Observations |
|---|---|
| X-ray Diffraction | Chair conformation of diazepine ring |
| ¹H NMR | Thiophen protons at δ 6.8–7.2 ppm |
Advanced Research Questions
Q. How to design experiments to study structure-activity relationships (SAR) for pharmacological targets?
- Methodology : Synthesize analogs with substituent variations (e.g., replacing 2-chlorophenyl with 3-chlorophenyl or altering the thiophene position). Evaluate binding affinity via radioligand assays or computational docking (e.g., using PubChem-derived InChI keys for modeling) .
- Example SAR Table :
| Analog Substituent | IC₅₀ (nM) | Target Receptor |
|---|---|---|
| 2-Chlorophenyl (parent) | 120 | GABAₐ |
| 3-Chlorophenyl | 450 | GABAₐ |
| Thiophen-3-yl | >1000 | GABAₐ |
Q. How to resolve contradictions in reported bioactivity data across studies?
- Methodology : Conduct orthogonal assays (e.g., enzymatic vs. cell-based) to validate target engagement. Assess metabolic stability (e.g., liver microsome assays) to rule out false positives from degradation . Cross-reference crystallographic data to confirm structural consistency .
Q. What computational approaches predict metabolic pathways and toxicity?
- Methodology : Use PubChem’s InChI descriptors (e.g.,
InChI=1S/C20H19ClN2O3S...) to model cytochrome P450 interactions via tools like SwissADME . Validate predictions with in vitro assays (e.g., Ames test for mutagenicity) .
Experimental Design for In Vivo Studies
Q. How to optimize pharmacokinetic (PK) studies in rodent models?
- Methodology : Use randomized block designs with split plots for dose-response analysis (e.g., 4 replicates per group, 5 animals per replicate) . Measure plasma half-life via LC-MS/MS and correlate with bioavailability.
Data Contradiction Analysis
Q. Why might crystallographic data conflict with spectroscopic results?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
